molecular formula C10H14O4 B14361968 2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester CAS No. 90311-68-5

2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester

Cat. No.: B14361968
CAS No.: 90311-68-5
M. Wt: 198.22 g/mol
InChI Key: ZIZNXYAOEBABGJ-UHFFFAOYSA-N
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Description

2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester is a chemical compound with the molecular formula C10H14O4 It is a derivative of cyclopropene, characterized by the presence of two carboxylic acid ester groups and a propyl substituent on the cyclopropene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester typically involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. One common method is the reaction of a suitable alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropene-1,1-dicarboxylic acid, 2-propyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with specific biological pathways. The cyclopropene ring’s strained structure makes it reactive, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

90311-68-5

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-propylcycloprop-2-ene-1,1-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-4-5-7-6-10(7,8(11)13-2)9(12)14-3/h6H,4-5H2,1-3H3

InChI Key

ZIZNXYAOEBABGJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC1(C(=O)OC)C(=O)OC

Origin of Product

United States

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